3,4,5-Trimethylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

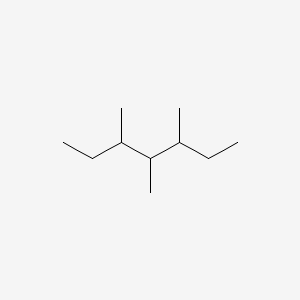

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-8(3)10(5)9(4)7-2/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIIBBYARMPSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871312 | |

| Record name | Heptane, 3,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20278-89-1 | |

| Record name | 3,4,5-Trimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20278-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 3,4,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020278891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3,4,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 3,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-trimethylheptane chemical properties and structure

An In-depth Technical Guide to 3,4,5-Trimethylheptane: Structure, Properties, and Analysis

Introduction

This compound is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents located at the third, fourth, and fifth carbon atoms.[2][3] As a member of the highly branched alkane family, this compound is of significant interest in organic chemistry for studying fundamental concepts such as stereochemistry and conformational analysis.[3] Its well-defined structure and properties also make it a useful reference compound in analytical techniques like gas chromatography and mass spectrometry.[2] Furthermore, it serves as a component in specialty chemicals and high-octane fuels.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and common experimental methodologies for its synthesis and analysis.

Chemical Structure and Identification

The molecular structure of this compound is characterized by its heptane chain and three methyl branches. A critical feature of this molecule is the presence of three chiral centers at carbons 3, 4, and 5.[3] This chirality gives rise to multiple stereoisomers, including two achiral meso compounds and a chiral dl-pair of enantiomers.[3] The complexity of these spatial arrangements makes this compound an excellent model compound for advanced stereochemical investigation and the development of enantioselective synthetic methods.[3]

Key identifiers for this compound are summarized below:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are documented across various chemical databases. These quantitative data are crucial for its application in research and industry.

Data Summary

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Identifiers | ||

| Molecular Formula | C₁₀H₂₂ | [1][2][4][5] |

| Molecular Weight | 142.28 g/mol | [1][3][5][7] |

| Exact Mass | 142.172150 Da | [1][7] |

| CAS Number | 20278-89-1 | [1][3][4] |

| Physical Properties | ||

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 162.2 - 164 °C | [2][6][8] |

| Melting Point | -53.99 °C | [2][9] |

| Density | ~0.75 g/cm³ | [2][8] |

| Flash Point | 44.1 ± 11.7 °C | [2][8] |

| Refractive Index | ~1.41 - 1.42 | [2][8] |

| Vapor Pressure | 2.9 ± 0.1 mmHg at 25°C | [8] |

| Enthalpy of Vaporization | 47.3 kJ/mol | [10] |

| Chromatographic Data | ||

| Kovats Retention Index | 945 - 947 (Standard non-polar column) | [1][11] |

| Computational Data | ||

| XLogP3 | 4.8 - 5.52 | [1][2][7][8] |

Spectroscopic Data

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the detailed structural and stereochemical elucidation of this compound.[3] Techniques such as 2D Correlated Spectroscopy (COSY) are used to identify proton-proton couplings and unravel its complex spectrum.[3] In mass spectrometry, the compound exhibits a fragmentation pattern with prominent peaks at m/z values of 43, 57, and 85, which helps in identifying its branched structure.[3]

Experimental Protocols: Synthesis and Analysis

Conceptual Synthesis Protocol: Friedel-Crafts Alkylation

A common approach for synthesizing branched alkanes like this compound is through Friedel-Crafts alkylation.[2][3] This method involves the electrophilic substitution reaction where an alkyl halide (e.g., methyl chloride) reacts with an alkane backbone (heptane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The reaction proceeds via the formation of a carbocation that attacks the alkane chain.[3]

References

- 1. This compound | C10H22 | CID 89304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 20278-89-1 | Benchchem [benchchem.com]

- 4. Heptane, 3,4,5-trimethyl- [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [stenutz.eu]

- 7. (3S,5S)-3,4,5-trimethylheptane | C10H22 | CID 12757231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:20278-89-1 | Chemsrc [chemsrc.com]

- 9. lookchem.com [lookchem.com]

- 10. Heptane, 3,4,5-trimethyl- [webbook.nist.gov]

- 11. Heptane, 3,4,5-trimethyl- [webbook.nist.gov]

Synthesis of 3,4,5-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic methodologies for obtaining 3,4,5-trimethylheptane, a branched alkane with applications as a reference compound in gas chromatography and mass spectrometry.[1] The synthesis involves a multi-step process commencing with a Grignard reaction, followed by dehydration and catalytic hydrogenation. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and characterization data.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process starting from a ketone precursor. The overall transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

The synthesis commences with the Grignard reaction of 3,4-dimethylhexan-2-one with ethylmagnesium bromide to yield the tertiary alcohol, 3,4,5-trimethylheptan-4-ol.[2] Subsequent acid-catalyzed dehydration of this alcohol produces a mixture of isomeric alkenes, collectively referred to as 3,4,5-trimethylheptene. The final step involves the catalytic hydrogenation of the alkene mixture to afford the saturated alkane, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3,4,5-Trimethylheptan-4-ol via Grignard Reaction

This procedure outlines the synthesis of the intermediate alcohol, 3,4,5-trimethylheptan-4-ol, through the reaction of 3,4-dimethylhexan-2-one with ethylmagnesium bromide.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-trimethylheptane is a branched-chain alkane with the molecular formula C10H22.[1] It is a saturated hydrocarbon consisting of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the third, fourth, and fifth carbon atoms.[2] As a member of the alkane family, it is a colorless liquid at room temperature, insoluble in water but soluble in organic solvents.[3] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical synthesis pathways. Its well-defined structure makes it useful as a reference compound in gas chromatography and mass spectrometry.[1] It also finds application in studies related to fuel properties and as a component in high-octane fuels.[1]

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. These values are compiled from various chemical databases and literature sources.

Table 2.1: Identification and Structural Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| CAS Registry Number | 20278-89-1 | [5] |

| Molecular Formula | C10H22 | [1] |

| Molecular Weight | 142.28 g/mol | [5] |

| Canonical SMILES | CCC(C)C(C)C(C)CC | |

| InChI Key | LJIIBBYARMPSMT-UHFFFAOYSA-N | |

| Chiral Centers | 3 (at carbons 3, 4, and 5) | [2] |

Table 2.2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 162.2 °C | at 760 mmHg | [4] |

| 162.5 °C | [1] | ||

| 164 °C | |||

| Melting Point | -53.99 °C | [1][4] | |

| Density | 0.73 g/cm³ | [4] | |

| 0.7520 g/cm³ | [1] | ||

| Refractive Index (nD) | 1.410 | [1] | |

| 1.4206 | [1][4] | ||

| Flash Point | 44.1 °C | [4] | |

| 44.1 ± 11.7 °C | [1] | ||

| Vapor Pressure | 2.86 mmHg | at 25°C | [4] |

| Enthalpy of Fusion | 11.09 kJ/mol | Joback Calculated | [6] |

| Enthalpy of Vaporization | 39.85 kJ/mol | at Boiling Point | [6] |

| Critical Temperature | 335 °C | ||

| Critical Pressure | 20.0 atm | ||

| Critical Volume | 580.46 ml/mol |

Table 2.3: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | Insoluble | |

| LogP (Octanol/Water) | 3.71470 | [4] |

| XLogP3 | 4.8 / 5.52 | [1][4] |

| Henry's Law Constant | 0.00014 mol/(kg*bar) | at 298.15 K |

Experimental Protocols

The determination of the physicochemical properties of liquid alkanes like this compound follows established laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, this is typically determined by distillation.[7]

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound. Boiling chips are added to ensure smooth boiling.

-

Heating: The heating mantle is turned on, and the liquid is heated gently. The temperature is gradually increased until the liquid begins to boil and vapor rises into the distillation head.

-

Temperature Reading: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Data Collection: The temperature is recorded when it stabilizes during the collection of the first few drops of distillate in the receiving flask. This stable temperature is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Vibrating Tube Densitometer

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.[8]

-

Sample Injection: A small, precise volume of the this compound sample is injected into the U-shaped vibrating tube within the instrument.

-

Measurement Principle: The tube is electromagnetically excited, causing it to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents.

-

Data Acquisition: The instrument measures the oscillation period, which is directly related to the density of the liquid sample. The temperature of the sample is precisely controlled during the measurement.

-

Calculation: The instrument's software uses the calibration data and the measured oscillation period to calculate and display the density of the sample.[9]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[10] It is a characteristic property for a pure liquid and is typically measured with an Abbe refractometer.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[11]

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism of the refractometer.

-

Prism Closure: The prisms are closed and locked to spread the liquid into a thin film.

-

Measurement: The user looks through the eyepiece and adjusts the control knob until the light and dark fields converge into a sharp, single line. A separate knob is used to remove any color fringe at the borderline.

-

Reading: The refractive index value is read directly from the instrument's scale.

-

Temperature Control: The measurement is temperature-dependent, so water from a constant temperature bath is circulated through the prisms, typically to maintain a standard temperature of 20°C.[10] If measured at a different temperature, a correction factor is applied.[10]

Visualizations: Workflows and Synthesis

The following diagrams illustrate a typical experimental workflow and a potential synthetic pathway for this compound.

Caption: Experimental workflow for boiling point determination.

Caption: Synthesis via Friedel-Crafts alkylation.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 20278-89-1 | Benchchem [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C10H22 | CID 89304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heptane, 3,4,5-trimethyl- (CAS 20278-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. athabascau.ca [athabascau.ca]

- 11. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Stereoisomers of 3,4,5-Trimethylheptane

This guide provides a comprehensive overview of the stereochemistry of 3,4,5-trimethylheptane, tailored for researchers, scientists, and drug development professionals. It delves into the structural complexities, stereoisomeric relationships, and potential methodologies for the synthesis and separation of these non-polar chiral compounds.

Introduction to the Stereochemical Complexity of this compound

This compound is a branched alkane with the chemical formula C₁₀H₂₂.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the third, fourth, and fifth carbon atoms.[1][2] The presence of these substituents at positions 3, 4, and 5 introduces chirality into the molecule, giving rise to multiple stereoisomers.[1] Understanding the three-dimensional arrangement of these stereoisomers is crucial in fields where molecular shape and chirality play a critical role, such as in medicinal chemistry and materials science.

Chiral Centers and the Number of Stereoisomers

This compound possesses three chiral centers at carbons C3, C4, and C5. Theoretically, a molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. For this compound, this would suggest 2³ = 8 possible stereoisomers. However, due to the symmetrical substitution pattern around the central chiral carbon (C4), the actual number of unique stereoisomers is reduced. The molecule can be divided into a pair of enantiomers and two meso compounds.[1]

The stereoisomers of this compound are:

-

A pair of enantiomers (chiral)

-

Two meso compounds (achiral)

This results in a total of four distinct stereoisomers.

Stereoisomer Configurations and Relationships

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S).[1] The relationships between the different stereoisomers are defined as follows:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They exhibit identical physical properties, except for their interaction with plane-polarized light (optical activity).[1]

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties.[1]

-

Meso Compounds: Achiral compounds that have chiral centers. They possess an internal plane of symmetry, which renders the molecule as a whole achiral and optically inactive.[1]

The four stereoisomers of this compound are:

-

(3R, 4r, 5R)-3,4,5-trimethylheptane (Meso)

-

(3S, 4s, 5S)-3,4,5-trimethylheptane (Meso)

-

(3R, 4s, 5S)-3,4,5-trimethylheptane (Chiral)

-

(3S, 4r, 5R)-3,4,5-trimethylheptane (Chiral)

The (3R, 4s, 5S) and (3S, 4r, 5R) isomers are enantiomers of each other. The (3R, 4r, 5R) and (3S, 4s, 5S) isomers are meso compounds and are diastereomers of the enantiomeric pair.

Visualization of Stereoisomeric Relationships

The logical relationships between the stereoisomers of this compound can be visualized using the following diagram:

Quantitative Data

Quantitative data for the individual stereoisomers of this compound are scarce in the literature. The separation and characterization of individual stereoisomers of highly branched alkanes is a significant analytical challenge.[1] However, some physical properties for the unresolved mixture are available.

| Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol |

| Boiling Point | 164 | °C |

| Melting Point | -53.99 | °C |

| Density | 0.7520 | g/cm³ |

| Refractive Index | 1.4206 | - |

Experimental Protocols

The synthesis and separation of specific stereoisomers of highly branched alkanes like this compound are complex and not widely reported. General strategies for the enantioselective synthesis of chiral alkanes and the separation of their stereoisomers can, however, be described.

Enantioselective Synthesis

The synthesis of a single, defined stereoisomer of this compound requires sophisticated enantioselective or diastereoselective strategies.[1]

General Approach:

One conceptual approach involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of the methyl groups during the construction of the heptane backbone.[1] Methodologies developed for the enantioselective synthesis of other chiral alkanes could potentially be adapted. These methods often involve:

-

Asymmetric Catalysis: The use of chiral metal complexes to catalyze reactions that create stereocenters with a preference for one enantiomer.

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule and modifying it through a series of reactions to build the target molecule.

-

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction.

A general workflow for enantioselective synthesis is outlined below:

Separation of Stereoisomers

The separation of stereoisomers of branched alkanes is a significant analytical challenge because, unlike compounds with functional groups, they cannot be easily derivatized to form diastereomers for separation by conventional chromatographic techniques.[1]

Potential Separation Techniques:

-

Chiral Gas Chromatography (GC): This is the most promising technique for the analytical and preparative separation of volatile chiral alkanes. It utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.

-

Preparative Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can also be a powerful tool for separating stereoisomers on a larger scale.

A general protocol for the separation of alkane stereoisomers by chiral GC would involve:

-

Column Selection: Choosing a capillary column with a suitable chiral stationary phase. Cyclodextrin-based CSPs are often effective for separating non-polar compounds.

-

Method Development: Optimizing the temperature program, carrier gas flow rate, and inlet pressure to achieve baseline separation of the stereoisomers.

-

Injection: Injecting a dilute solution of the this compound stereoisomer mixture into the gas chromatograph.

-

Detection: Using a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), to detect the separated isomers as they elute from the column.

-

Quantification: Integrating the peak areas in the chromatogram to determine the relative amounts of each stereoisomer.

Conclusion

The stereochemistry of this compound is a fascinating example of how subtle changes in the three-dimensional arrangement of atoms can lead to distinct molecular entities. While the synthesis and isolation of its individual stereoisomers remain a significant challenge, the application of advanced enantioselective synthetic methods and chiral separation techniques holds the key to unlocking their specific properties and potential applications. Further research in this area would be invaluable for advancing our understanding of chirality in seemingly simple hydrocarbon systems and could have implications for the development of new chiral materials and catalysts.

References

An In-depth Technical Guide to 3,4,5-trimethylheptane (CAS: 20278-89-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-trimethylheptane is a branched-chain alkane with the molecular formula C10H22.[1] It is a colorless liquid at room temperature and is classified as a flammable liquid.[1][2] This hydrocarbon is of interest to researchers in various fields, including as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure.[3] It also finds potential applications in the fuel industry and is studied for its interactions with biological membranes.[1][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, spectroscopic analysis, and applications of this compound.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C10H22 | |

| Molecular Weight | 142.28 | g/mol |

| CAS Number | 20278-89-1 | |

| Boiling Point | 162.2 - 164 | °C |

| Melting Point | -53.99 | °C |

| Density | 0.73 - 0.7520 | g/cm³ |

| Refractive Index | 1.4206 | |

| Flash Point | 44.1 | °C |

| Vapor Pressure | 2.86 | mmHg at 25°C |

| XLogP3 | 4.8 |

Table 1: Summary of Chemical and Physical Properties of this compound.[3][4][5][6]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with two prominent routes identified in the literature.

Synthesis from 3,4-dimethyl-4-chlorohexane-2-one

One documented synthetic pathway involves the use of 3,4-dimethyl-4-chlorohexane-2-one as a starting material.[7] The process is described as treating a mixture of 3,4-dimethyl-hexen-2-ones with ethylmagnesium bromide in ether, followed by heating in the presence of a chromium oxide-aluminum oxide catalyst at 250°C, and subsequent hydrogenation on a platinum/carbon catalyst at 170°C.[7]

Experimental Protocol:

-

Grignard Reaction: Reacting the mixture of 3,4-dimethyl-hexen-2-ones with a stoichiometric amount of ethylmagnesium bromide in anhydrous ether under an inert atmosphere. The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extracting the product with an organic solvent. The organic layer would then be dried over an anhydrous salt like magnesium sulfate.

-

Catalytic Dehydration/Rearrangement: The crude product from the previous step would be passed over a heated chromium oxide-aluminum oxide catalyst at 250°C to induce dehydration and skeletal rearrangement.

-

Hydrogenation: The resulting unsaturated hydrocarbon mixture would be hydrogenated in a high-pressure reactor using a platinum on carbon catalyst at 170°C to yield this compound.

-

Purification: The final product would require purification, likely through fractional distillation, to separate it from any remaining starting materials, intermediates, or byproducts.

Friedel-Crafts Alkylation

A more general and common approach for the synthesis of branched alkanes is the Friedel-Crafts alkylation.[3] This method involves the alkylation of a smaller alkane (in this case, a heptane (B126788) isomer) with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

Experimental Protocol:

A specific, optimized protocol for the synthesis of this compound via Friedel-Crafts alkylation is not detailed in the available literature. However, a general laboratory procedure would be as follows:

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser would be charged with a suitable heptane isomer and the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere. The flask would be cooled in an ice bath.

-

Addition of Alkylating Agent: A methyl halide (e.g., methyl chloride or methyl iodide) would be added dropwise to the stirred mixture.

-

Reaction: After the addition, the reaction mixture would be allowed to warm to room temperature and stirred for a specified period. The progress of the reaction would be monitored by gas chromatography (GC).

-

Work-up: The reaction would be quenched by slowly adding ice-water. The organic layer would be separated, washed with a dilute acid, then with a bicarbonate solution, and finally with brine.

-

Purification: The crude product would be dried over an anhydrous salt and purified by fractional distillation.[7][9][10][11]

Purification by Fractional Distillation

Due to the non-polar nature and volatility of this compound, fractional distillation is the most effective method for its purification.[7][9][10][11] This technique separates compounds based on differences in their boiling points.[7]

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer, is assembled.

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips and heated.

-

Fraction Collection: The vapor passes through the fractionating column, and the fraction that distills at the boiling point of this compound (162-164 °C) is collected in the receiving flask.[5] The efficiency of the separation depends on the length and type of the fractionating column.[9]

Caption: A logical workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at an m/z of 142, corresponding to the molecular weight of C10H22.[12]

Interpretation of Fragmentation Pattern:

The fragmentation of branched alkanes in mass spectrometry is complex but follows predictable patterns. Common fragmentation pathways involve the cleavage of C-C bonds, leading to the formation of stable carbocations. For this compound, one would expect to see prominent peaks corresponding to the loss of methyl (CH₃, m/z 15), ethyl (C₂H₅, m/z 29), propyl (C₃H₇, m/z 43), and butyl (C₄H₉, m/z 57) radicals.[13] The relative abundance of these fragment ions can help in confirming the specific branching pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound would show a complex pattern of overlapping signals in the alkane region (typically 0.7-1.5 ppm). The integration of these signals would correspond to the number of protons in different chemical environments.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.[12] Due to the symmetry of the molecule, some carbon signals may be equivalent. The spectrum would show distinct peaks for the methyl, methylene, and methine carbons. The chemical shifts would be in the typical range for alkanes.

Experimental Protocol for NMR:

A standard protocol for acquiring NMR spectra of this compound would involve:

-

Sample Preparation: Dissolving a small amount of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

Data Acquisition: Acquiring the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Typical parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

Caption: An experimental workflow for the spectroscopic analysis of this compound.

Applications

This compound serves as a valuable compound in several areas of research and industry:

-

Reference Standard: Due to its well-characterized properties, it is used as a reference compound in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of other hydrocarbons.[3]

-

Fuel Research: As a component of high-octane fuels, its combustion properties and performance are of interest to the automotive and petroleum industries.[1][3]

-

Biological Studies: It is used in studies investigating the interaction of non-polar molecules with biological membranes and their effects on lipid bilayers.[3]

-

Drug Development: In the context of drug development, its potential use is primarily as a non-polar solvent for hydrophobic drugs or in the formulation of drug delivery systems.[3] There is no evidence to suggest its direct involvement in any signaling pathways.

Safety and Handling

This compound is a flammable liquid and vapor.[2] Standard safety precautions for handling flammable organic compounds should be followed. This includes working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion

This compound is a well-defined branched alkane with established chemical and physical properties. While detailed experimental protocols for its synthesis are not extensively published, established methods like Friedel-Crafts alkylation provide a viable route for its preparation. Its primary utility lies in its role as a reference standard and in fuel-related research. For scientists and professionals in drug development, its relevance is mainly as a non-polar solvent or a component in formulation studies, rather than as a pharmacologically active agent. The information provided in this guide serves as a comprehensive technical resource for the understanding and application of this compound.

References

- 1. Heptane, 3,4,5-trimethyl- [webbook.nist.gov]

- 2. scribd.com [scribd.com]

- 3. echemi.com [echemi.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. youtube.com [youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. This compound | 20278-89-1 | Benchchem [benchchem.com]

- 9. Purification [chem.rochester.edu]

- 10. energyeducation.ca [energyeducation.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | C10H22 | CID 89304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 3,4,5-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane 3,4,5-trimethylheptane (C10H22). Due to the limited availability of published experimental spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound and related branched alkanes.

Molecular Structure and Spectroscopic Overview

This compound is a saturated hydrocarbon with a molecular weight of 142.28 g/mol .[1] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the third, fourth, and fifth carbon atoms. The presence of three chiral centers at these positions gives rise to multiple stereoisomers, which can complicate spectral analysis. The spectroscopic data presented herein represents a general overview and may not distinguish between specific stereoisomers.

An integrated spectroscopic approach is crucial for the unambiguous identification of this compound. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework. IR spectroscopy helps to confirm the presence of C-H bonds characteristic of alkanes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation of alkanes is typically characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments.[2][3]

Table 1: Key Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 142 | < 1 | [C₁₀H₂₂]⁺ (Molecular Ion) |

| 113 | 5 | [C₈H₁₇]⁺ |

| 99 | 10 | [C₇H₁₅]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ |

| 71 | 80 | [C₅H₁₁]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | 95 | [C₃H₇]⁺ |

Data is based on the experimental spectrum from the NIST WebBook.[4]

The base peak at m/z = 57 corresponds to a stable secondary butyl cation. The fragmentation pattern, with characteristic losses of alkyl radicals, is a hallmark of branched alkanes.

References

An In-depth Technical Guide to Branched Alkane Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkane isomers are fundamental organic molecules with significant implications across various scientific disciplines, from petrochemical engineering to medicinal chemistry. Their structural diversity gives rise to a wide range of physicochemical properties, influencing their behavior as fuels, solvents, and potential bioactive molecules. This technical guide provides a comprehensive overview of the core principles governing the properties of branched alkane isomers. It details the relationship between molecular structure and physical characteristics such as boiling point, melting point, and density. Furthermore, this guide delves into the crucial role of branching in determining the octane (B31449) rating of fuels. Detailed experimental protocols for the characterization of these isomers using standard laboratory techniques are provided, alongside a discussion on the metabolic and signaling roles of structurally related branched-chain molecules, offering insights for drug development professionals.

Structure-Property Relationships in Branched Alkane Isomers

Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1] Constitutional isomers are compounds that share the same molecular formula but have different structural arrangements of their atoms.[2] For alkanes with four or more carbon atoms, constitutional isomerism is possible, leading to straight-chain (n-alkanes) and branched-chain isomers.[3] The degree of branching in an alkane's structure has a profound impact on its physical and chemical properties.

Physical Properties

The intermolecular forces in alkanes are primarily weak van der Waals forces (London dispersion forces). The strength of these forces is influenced by the surface area of the molecule.

-

Boiling Point: As the number of carbon atoms in an alkane chain increases, so does its boiling point due to the increased surface area and stronger van der Waals forces.[4] However, for a set of isomers, increased branching leads to a more compact, spherical shape with a smaller surface area.[5] This reduction in surface area weakens the intermolecular forces, resulting in a lower boiling point.[4][5] For instance, the straight-chain n-pentane has a higher boiling point than its more branched isomers, isopentane (B150273) and neopentane (B1206597).[6][7]

-

Melting Point: The effect of branching on melting point is less straightforward. While generally, branching lowers the melting point, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point.[5] A prime example is neopentane (2,2-dimethylpropane), which has a significantly higher melting point than n-pentane and isopentane due to its highly symmetrical tetrahedral shape.[7]

-

Density: Branched-chain alkanes typically have slightly lower densities than their corresponding straight-chain isomers.[8]

**Table 1: Physicochemical Properties of Pentane Isomers (C₅H₁₂) **

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density at 20°C (g/mL) |

| n-Pentane | Pentane | 36.1[9] | -129.8[9] | 0.626[7] |

| Isopentane | 2-Methylbutane | 27.9[10] | -159.9[11] | 0.620 |

| Neopentane | 2,2-Dimethylpropane | 9.5[11] | -16.6[11] | 0.613 |

**Table 2: Physicochemical Properties of Hexane Isomers (C₆H₁₄) **

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density at 20°C (g/mL) |

| n-Hexane | Hexane | 68.7[12] | -95.3[12] | 0.659[13] |

| Isohexane | 2-Methylpentane | 60.3 | -153.7 | 0.653 |

| Neo-hexane | 3-Methylpentane | 63.3 | -118 | 0.664 |

| 2,2-Dimethylbutane | 49.7 | -99.9 | 0.649 | |

| 2,3-Dimethylbutane | 58.0 | -128.5 | 0.662 |

**Table 3: Physicochemical Properties of Heptane Isomers (C₇H₁₆) **

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density at 20°C (g/mL) |

| n-Heptane | Heptane | 98.4[14] | -90.6[15] | 0.684[15] |

| 2-Methylhexane | 2-Methylhexane | 90.0 | -118.3 | 0.679 |

| 3-Methylhexane | 3-Methylhexane | 92.0 | -119.5 | 0.687 |

| 2,2-Dimethylpentane | 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 |

| 2,3-Dimethylpentane | 2,3-Dimethylpentane | 89.8 | -135.0 | 0.695 |

| 2,4-Dimethylpentane | 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 |

| 3,3-Dimethylpentane | 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 |

| 3-Ethylpentane | 3-Ethylpentane | 93.5 | -118.6 | 0.698 |

| 2,2,3-Trimethylbutane | 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 |

**Table 4: Physicochemical Properties of Octane Isomers (C₈H₁₈) **

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density at 20°C (g/mL) |

| n-Octane | Octane | 125.7[16] | -56.8[17] | 0.703[16] |

| 2-Methylheptane | 2-Methylheptane | 117.6 | -109.0 | 0.698 |

| 3-Methylheptane | 3-Methylheptane | 118.9 | -120.5 | 0.706 |

| 4-Methylheptane | 4-Methylheptane | 117.7 | -121.2 | 0.704 |

| 2,2-Dimethylhexane | 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 |

| 2,3-Dimethylhexane | 2,3-Dimethylhexane | 115.6 | - | 0.713 |

| 2,4-Dimethylhexane | 2,4-Dimethylhexane | 109.4 | -118.7 | 0.697 |

| 2,5-Dimethylhexane | 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694 |

| 3,3-Dimethylhexane | 3,3-Dimethylhexane | 112.0 | -129.0 | 0.710 |

| 3,4-Dimethylhexane | 3,4-Dimethylhexane | 117.7 | -110.0 | 0.719 |

| 2,2,3-Trimethylpentane | 2,2,3-Trimethylpentane | 113.6 | -112.2 | 0.716 |

| 2,2,4-Trimethylpentane (B7799088) | 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692 |

| 2,3,3-Trimethylpentane | 2,3,3-Trimethylpentane | 114.8 | -100.7 | 0.726 |

| 2,3,4-Trimethylpentane | 2,3,4-Trimethylpentane | 113.5 | -109.1 | 0.719 |

| 2,2,3,3-Tetramethylbutane | 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.708 |

Octane Rating

The octane rating of a gasoline is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine.[18] Higher octane ratings indicate greater resistance to knocking and are required for high-compression engines. The scale is based on two reference hydrocarbons: n-heptane, which has poor anti-knocking properties and is assigned an octane rating of 0, and 2,2,4-trimethylpentane (an isomer of octane commonly called iso-octane), which has excellent anti-knocking properties and is assigned an octane rating of 100.[18][19]

The structure of alkane isomers significantly influences their octane rating. Highly branched alkanes have higher octane ratings than their straight-chain counterparts.[18][19] This is because branched alkanes are more stable and combust more smoothly and evenly.[18] The presence of tertiary and quaternary carbons in branched structures contributes to this stability.

Table 5: Octane Ratings of Selected Alkane Isomers

| Alkane Isomer | Octane Rating (RON) |

| n-Pentane | 61.7 |

| 2-Methylbutane (Isopentane) | 92.3 |

| n-Hexane | 24.8 |

| 2-Methylpentane | 73.4 |

| 3-Methylpentane | 74.5 |

| 2,2-Dimethylbutane | 91.8 |

| 2,3-Dimethylbutane | 102 |

| n-Heptane | 0[20] |

| 2-Methylhexane | 42.4 |

| 3-Methylhexane | 52.0 |

| 2,2-Dimethylpentane | 92.8 |

| 2,3-Dimethylpentane | 91.1 |

| 2,4-Dimethylpentane | 83.1 |

| 3,3-Dimethylpentane | 103.5 |

| 2,2,3-Trimethylbutane | 112.1 |

| n-Octane | -19 |

| 2,2,4-Trimethylpentane (Iso-octane) | 100[20] |

Experimental Protocols for Characterization

Accurate determination of the properties of branched alkane isomers relies on standardized experimental procedures. The following sections detail the methodologies for key analyses.

Determination of Boiling Point (ASTM D86)

The boiling range of petroleum products, including mixtures of alkane isomers, is determined by atmospheric distillation according to ASTM D86.[7][18][21] This method provides a measure of the volatility of the sample.[22]

Methodology:

-

Apparatus: A standardized distillation unit consisting of a distillation flask, condenser, cooling bath, and a graduated receiving cylinder.[13]

-

Sample Preparation: A 100 mL sample is measured into the distillation flask.

-

Distillation: The sample is heated at a controlled rate. The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).[13]

-

Data Collection: As the distillation proceeds, the vapor temperature is recorded at specific percentages of the recovered volume (e.g., 5%, 10%, 20%, etc.) in the receiving cylinder.[23]

-

Final Boiling Point (FBP): The maximum temperature reached during the distillation is recorded as the Final Boiling Point.

-

Reporting: The results are reported as a series of temperatures corresponding to the percentage of recovered volume, providing a distillation curve.

Determination of Melting/Freezing Point (ASTM D2386)

The freezing point of hydrocarbons, particularly aviation fuels which are complex mixtures of alkanes, is determined by ASTM D2386.[6][13] This method establishes the temperature at which solid hydrocarbon crystals, formed upon cooling, disappear when the fuel is allowed to warm.[24][25]

Methodology:

-

Apparatus: A jacketed sample tube, a stirrer, a cooling bath (e.g., dry ice and acetone), and a calibrated thermometer.[25]

-

Procedure:

-

A 25 mL sample is placed in the sample tube.

-

The tube is immersed in the cooling bath, and the sample is stirred continuously.

-

The sample is cooled until solid hydrocarbon crystals appear.

-

The tube is then removed from the bath, and the sample is allowed to warm slowly while still being stirred.

-

The temperature at which the last of the crystals disappears is recorded as the freezing point.[13]

-

Separation and Quantitative Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the individual isomers in a mixture of branched alkanes.

Experimental Workflow for GC Analysis:

Caption: Workflow for the quantitative analysis of branched alkane isomers by GC-FID.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the alkane isomer mixture in a volatile solvent like hexane.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

To each standard and the unknown sample, add a precise amount of an internal standard (an n-alkane not present in the sample).

-

-

GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating alkane isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) at a controlled rate to ensure separation of all isomers.

-

Detector Temperature: Maintained at a high temperature (e.g., 280°C) to ensure all compounds remain in the gas phase.

-

-

Data Acquisition and Analysis:

-

Inject the calibration standards and the unknown sample into the GC.

-

Identify the peaks corresponding to each isomer based on their retention times.

-

Integrate the area under each peak.

-

For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot a calibration curve of this ratio versus the concentration of the analyte.

-

Calculate the concentration of each isomer in the unknown sample using its peak area ratio and the calibration curve.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the unambiguous identification of branched alkane isomers.

Experimental Workflow for NMR Analysis:

Caption: Workflow for the structural elucidation of branched alkane isomers by NMR spectroscopy.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the alkane isomer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

-

Spectral Interpretation:

-

¹H NMR Spectrum:

-

Chemical Shift (δ): Protons in alkanes typically resonate in the upfield region of the spectrum (around 0.5-2.0 ppm). The chemical shift provides information about the electronic environment of the protons.

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

-

Splitting Pattern (Multiplicity): The (n+1) rule applies, where 'n' is the number of equivalent protons on adjacent carbon atoms. This provides information about the connectivity of the molecule.

-

-

¹³C NMR Spectrum:

-

Number of Signals: The number of unique carbon environments in the molecule.

-

Chemical Shift (δ): The chemical shift of each signal indicates the type of carbon atom (methyl, methylene, methine, or quaternary).

-

-

By combining the information from both ¹H and ¹³C NMR spectra, the precise structure of a branched alkane isomer can be determined.

Relevance to Drug Development: Branched-Chain Molecules in Signaling Pathways

While branched alkanes themselves are not typically direct players in biological signaling pathways, molecules with branched-chain structures, such as branched-chain amino acids (BCAAs) and branched-chain fatty acids, are crucial regulators of cellular metabolism and signaling. Understanding these pathways can provide valuable insights for drug development, particularly in the areas of metabolic diseases and cancer.

Branched-Chain Amino Acids (BCAAs) and mTOR Signaling

The essential amino acids leucine, isoleucine, and valine, collectively known as BCAAs, are important nutrient signals that regulate cell growth, proliferation, and metabolism. A key signaling pathway regulated by BCAAs is the mechanistic target of rapamycin (B549165) (mTOR) pathway.[26] Leucine, in particular, is a potent activator of mTOR complex 1 (mTORC1).[9]

Dysregulation of BCAA metabolism and mTOR signaling is implicated in various diseases, including insulin (B600854) resistance, type 2 diabetes, and cancer.[2] For instance, elevated levels of BCAAs are associated with insulin resistance, and the mTORC1 pathway is a known regulator of insulin signaling. In cancer, some tumors exhibit suppressed BCAA catabolism, leading to an accumulation of BCAAs that promotes chronic mTORC1 activation and tumor growth.[8][9]

mTORC1 Signaling Pathway Activated by BCAAs:

Caption: Simplified diagram of the mTORC1 signaling pathway activated by BCAAs.

This understanding of BCAA-mediated signaling provides a rationale for targeting these pathways in drug development. For example, inhibitors of mTOR are already used in cancer therapy, and modulating BCAA metabolism could be a novel therapeutic strategy.

Conclusion

The structural isomerism of branched alkanes gives rise to a diverse array of physicochemical properties that are of great importance in both industrial and research settings. The degree of branching dictates boiling points, melting points, densities, and, critically, octane ratings. Standardized experimental protocols, such as ASTM methods for determining physical properties and chromatographic and spectroscopic techniques for separation and identification, are essential for the accurate characterization of these compounds. While branched alkanes are not directly involved in biological signaling, the study of structurally related branched-chain molecules like BCAAs provides a crucial link to cellular metabolism and disease, opening avenues for therapeutic intervention. This guide serves as a comprehensive resource for professionals in research and drug development, providing the foundational knowledge and practical methodologies for working with branched alkane isomers and understanding their broader scientific relevance.

References

- 1. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 2. data.ntsb.gov [data.ntsb.gov]

- 3. Heptane | Fisher Scientific [fishersci.com]

- 4. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. ecolink.com [ecolink.com]

- 6. researchgate.net [researchgate.net]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. Loss of BCAA catabolism during carcinogenesis enhances mTORCl activity and promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Heptane - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Distilling the truth: recent updates to ASTM D86 | LGC Standards [lgcstandards.com]

- 14. N-HEPTANE-D16 CAS#: 33838-52-7 [m.chemicalbook.com]

- 15. Heptane Solvent Properties [macro.lsu.edu]

- 16. Octane - Wikipedia [en.wikipedia.org]

- 17. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is the octane number of n Heptane class 12 chemistry CBSE [vedantu.com]

- 20. What is n-Heptane and why is it important for chemistry? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 21. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fluidlife.com [fluidlife.com]

- 23. ASTM Distillation D86: A Standard Test Method for Distillation of Petroleum Products | PDF [slideshare.net]

- 24. standards.iteh.ai [standards.iteh.ai]

- 25. shxf17.com [shxf17.com]

- 26. [PDF] Branched Chain Amino Acids: Beyond Nutrition Metabolism | Semantic Scholar [semanticscholar.org]

Industrial Sources and Suppliers of 3,4,5-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the industrial sources, suppliers, and key technical data for 3,4,5-trimethylheptane. The information is intended for professionals in research, development, and manufacturing who require this branched alkane for their applications.

Introduction to this compound

This compound is a saturated, branched-chain alkane with the molecular formula C₁₀H₂₂. It is a colorless liquid at room temperature and is characterized by its intricate structure, which includes three chiral centers, leading to the possibility of multiple stereoisomers. This compound is of interest in various fields, including its use as a reference compound in gas chromatography and mass spectrometry, as a component in specialty fuels, and potentially as a solvent for hydrophobic drugs in pharmaceutical formulations.[1] Its well-defined structure and physical properties make it a valuable molecule for research and industrial applications.

Industrial Scale Suppliers

Identifying reliable industrial-scale suppliers is crucial for the seamless transition from research and development to commercial production. The following companies have been identified as potential suppliers of this compound, with indications of bulk or custom synthesis capabilities.

| Supplier | Profile | Stated Capabilities for this compound |

| Finetech Industry Limited | A company specializing in the development, manufacturing, and marketing of fine organic compounds and intermediates for the chemical and pharmaceutical industries. | Offers this compound and explicitly states that "Custom synthesis and bulk quantities [are] available". |

| SynQuest Laboratories, Inc. | A provider of fluorinated organic and inorganic chemicals, offering a wide range of building blocks and reagents. | Lists this compound in their catalog and offers services to "accelerate your research from concept to pilot-scale production", indicating scale-up capabilities. |

| American Custom Chemicals Corporation | A life sciences company that manufactures and supplies active pharmaceutical ingredients, intermediates, and other chemicals for research and development. | Lists this compound and has a broad catalog of chemicals, suggesting a capacity for producing a range of compounds. |

Quantitative Data

A summary of the key physical and chemical properties of this compound is provided below. This data has been aggregated from various chemical databases and supplier information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20278-89-1 | [2][3] |

| Molecular Formula | C₁₀H₂₂ | [2][3] |

| Molecular Weight | 142.28 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 162.2 °C at 760 mmHg | [2] |

| Melting Point | -53.99 °C | [2] |

| Density | 0.73 g/cm³ | [2] |

| Refractive Index | 1.4206 | [2] |

| Flash Point | 44.1 °C | [2] |

| Vapor Pressure | 2.86 mmHg at 25°C | [2] |

Table 2: Supplier Specifications for this compound

| Supplier | Purity | Available Quantities |

| SynQuest Laboratories | Typically ≥97% (lot specific) | Gram to multi-gram scale, with inquiries for bulk quantities. |

| American Custom Chemicals Corp. | 95.00% | Gram scale listed, with potential for larger quantities upon inquiry.[2] |

| Finetech Industry Limited | Inquire for specifications | Lab scale to bulk quantities. |

Experimental Protocols: Synthesis of this compound

4.1. Overall Synthetic Scheme

The proposed synthesis is a multi-step process starting from 3,4-dimethyl-4-chlorohexane-2-one.

4.2. Step 1: Grignard Reaction of 3,4-dimethyl-4-chlorohexane-2-one with Ethylmagnesium Bromide

This step involves the nucleophilic addition of an ethyl group to the ketone functionality of the starting material.

-

Materials:

-

3,4-dimethyl-4-chlorohexane-2-one

-

Ethylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of 3,4-dimethyl-4-chlorohexane-2-one in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of the chloroketone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate alcohol.

-

4.3. Step 2: Dehydration of the Intermediate Alcohol

The crude alcohol from the previous step is heated in the presence of a catalyst to form a mixture of trimethylheptene isomers.

-

Materials:

-

Crude intermediate alcohol

-

Chromium oxide-aluminum oxide catalyst (or a strong acid catalyst like sulfuric acid)

-

-

Procedure:

-

The crude intermediate alcohol is passed over a heated bed of chromium oxide-aluminum oxide catalyst at approximately 250 °C.

-

Alternatively, the crude alcohol can be heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) with distillation of the resulting alkene mixture.

-

The collected distillate, containing a mixture of trimethylheptene isomers, is washed with water and a dilute sodium bicarbonate solution, then dried.

-

4.4. Step 3: Hydrogenation of the Trimethylheptene Mixture

The mixture of alkenes is reduced to the final saturated alkane.[1][4]

-

Materials:

-

Trimethylheptene mixture

-

Platinum on carbon (Pt/C) catalyst (or Platinum(IV) oxide, PtO₂)

-

Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the trimethylheptene mixture in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pt/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at elevated temperature (e.g., 170 °C, as suggested by one source) until hydrogen uptake ceases.[2]

-

Cool the reaction mixture, carefully vent the excess hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield this compound.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key stages of the proposed synthesis and purification process.

5.2. Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the reaction stages.

References

Safety and Handling of 3,4,5-Trimethylheptane: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4,5-trimethylheptane in a laboratory setting. The information is intended for professionals in research, science, and drug development who may work with this and similar aliphatic hydrocarbons. This document summarizes key physical and chemical properties, outlines potential hazards, and provides detailed recommendations for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a flammable, colorless liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [2][3] |

| Molecular Weight | 142.28 g/mol | [2] |

| CAS Number | 20278-89-1 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 162.5 - 164 °C | [3][4] |

| Melting Point | -53.99 °C | [3] |

| Flash Point | 44.1 °C | [3] |

| Density | 0.7515 g/cm³ | [3] |

| Vapor Pressure | 2.9 ± 0.1 mmHg at 25°C | [5] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | General hydrocarbon properties |

| Refractive Index | 1.410 - 1.4206 | [3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[2][6] The primary hazards are associated with its flammability and the potential for its vapor to form explosive mixtures with air.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2][6] |

| Skin Irritation | 2 | H315: Causes skin irritation[6] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[6] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation[6] |

| Specific target organ toxicity — single exposure (narcotic effects) | 3 | H336: May cause drowsiness or dizziness[6] |

GHS Pictograms:

Signal Word: Warning[6]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance:

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[7] A face shield may be required for operations with a high risk of splashing. |

| Skin Protection | A flame-resistant lab coat or 100% cotton lab coat should be worn.[7] Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7] |

| Footwear | Closed-toe shoes are required. |

Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of flammable vapors.[8]

-

Keep containers tightly closed when not in use.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9] "No Smoking" policies should be strictly enforced in handling areas.

-

Use non-sparking tools and explosion-proof equipment.[9]

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.[9]

-

Avoid breathing vapors.[6]

-

Avoid contact with skin and eyes.[6]

Storage

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9]

-

Store away from incompatible materials such as oxidizing agents.

-

Store in a designated flammable liquids storage cabinet.

-

If refrigeration is required, use only refrigerators and freezers specifically designed for the storage of flammable materials.[8]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] Aspiration of hydrocarbons into the lungs can cause severe chemical pneumonitis.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[11]

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back.[9] Containers may explode when heated.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Small Spills:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[12]

-

-

Large Spills:

-

Evacuate all non-essential personnel from the area.

-

Eliminate all ignition sources.

-

Contact emergency services.

-

Contain the spill to prevent it from entering drains or waterways.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste materials are considered hazardous and should be handled by a licensed waste disposal company.[8]

Experimental Protocols

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Emergency Response for a Flammable Liquid Spill

This diagram outlines the logical steps for responding to a flammable liquid spill in the laboratory.

Disclaimer: This document is intended as a guide and does not replace a formal Safety Data Sheet (SDS) or a thorough, experiment-specific risk assessment. Always consult the SDS provided by the supplier and your institution's safety protocols before handling any chemical.

References

- 1. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. ehs.utk.edu [ehs.utk.edu]

- 4. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]

- 5. Hydrocarbon Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. echemi.com [echemi.com]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. phoenix.gov [phoenix.gov]

- 11. fireengineering.com [fireengineering.com]

- 12. ccny.cuny.edu [ccny.cuny.edu]

Methodological & Application

Application Note: Gas Chromatographic Analysis of 3,4,5-Trimethylheptane

AN-GC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of 3,4,5-trimethylheptane using gas chromatography (GC). The methodology outlined is suitable for the identification and quantification of this branched alkane, which serves as a reference compound in various chemical and biological studies.[1] The protocol specifies the necessary instrumentation, experimental parameters, and data analysis procedures.

Introduction

This compound is a branched-chain alkane with the chemical formula C10H22.[2][3][4] As a saturated hydrocarbon, it is a colorless liquid with applications as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.[1] In the pharmaceutical and drug development sectors, understanding the chromatographic behavior of such molecules is essential for the analysis of related compounds and for metabolism studies. This document provides a robust GC method for the analysis of this compound.

Experimental Protocol

This section details the recommended methodology for the GC analysis of this compound.

2.1. Instrumentation and Consumables

-

Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

-

GC Column: A non-polar capillary column is recommended for the analysis of alkanes.[5] A column with a (5%-Phenyl)-methylpolysiloxane stationary phase is a suitable choice.

-

Carrier Gas: Helium or Hydrogen of high purity (99.999%).

-

Reagents: this compound standard, solvent for sample preparation (e.g., hexane (B92381) or pentane).

-

Vials and Syringes: Appropriate for the GC autosampler.

2.2. GC Operating Conditions

The following table summarizes the recommended GC operating conditions.

| Parameter | Value |

| Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial Temperature: 50 °C, hold for 2 min |

| Ramp: 10 °C/min to 200 °C | |

| Final Hold: Hold at 200 °C for 5 min | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 280 °C |

| Makeup Gas | Nitrogen |